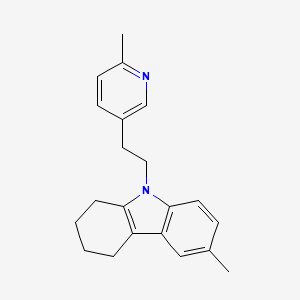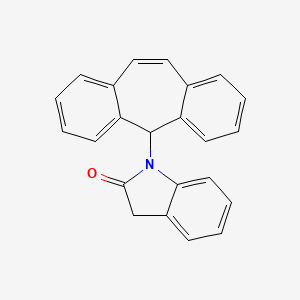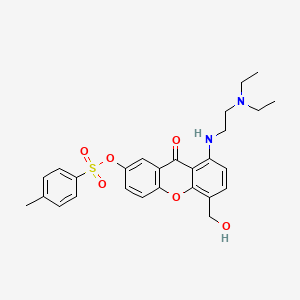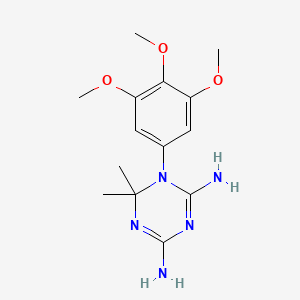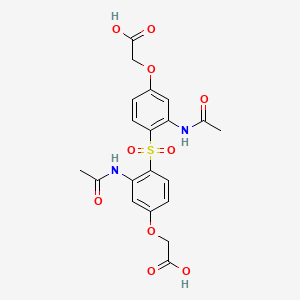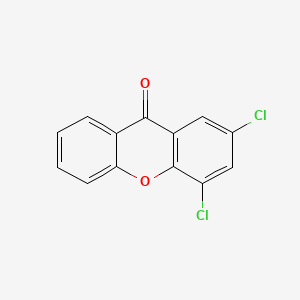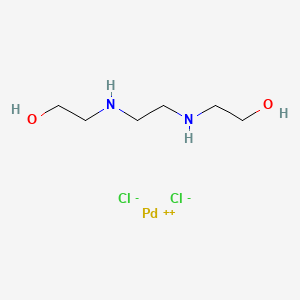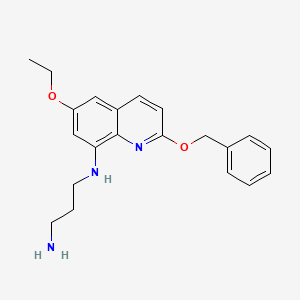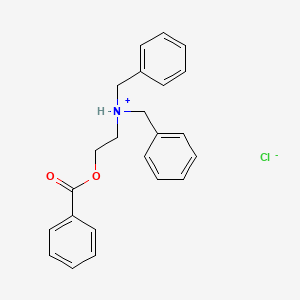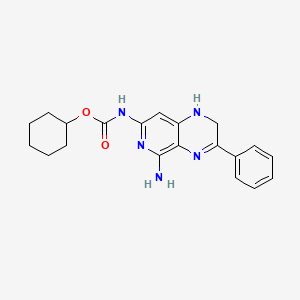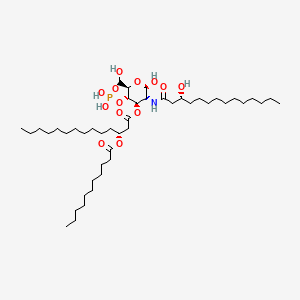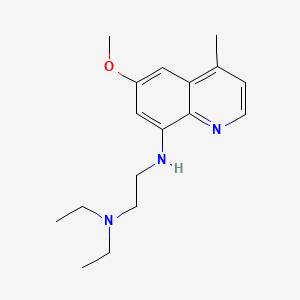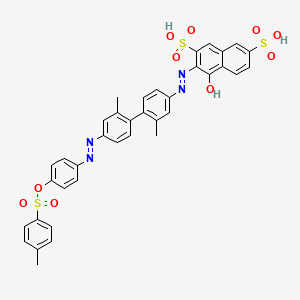
Acid Red 111 free acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acid Red 111 free acid: is a synthetic dye commonly used in various industries for its vibrant red color. It is known for its application in textiles, paper, cosmetics, and biological staining. The compound is characterized by its solubility in water and its ability to produce bright red shades on different substrates.
准备方法
Synthetic Routes and Reaction Conditions: Acid Red 111 free acid is synthesized through a series of chemical reactions involving diazotization and coupling processes. The primary synthetic route involves the following steps:
Diazotization: The process begins with the diazotization of 4-amino-2-methylphenyl and 3-methylbenzenamine. These compounds are treated with sodium nitrite and hydrochloric acid to form diazonium salts.
Coupling: The diazonium salts are then coupled with 4-hydroxynaphthalene-2,7-disulfonic acid and phenol. This coupling reaction results in the formation of the azo dye structure of this compound.
Esterification: The final step involves esterification with 4-methylbenzene-1-sulfonyl chloride to stabilize the dye and enhance its solubility in water.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and concentration of reagents to ensure high yield and purity of the dye. The dye is typically produced in powder or granule form and then dissolved in water for various applications .
化学反应分析
Types of Reactions: Acid Red 111 free acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced to its corresponding amines under reducing conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Nucleophiles like hydroxide ions and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the dye.
Reduction: Corresponding amines.
Substitution: Substituted azo compounds.
科学研究应用
Acid Red 111 free acid has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in various analytical techniques such as chromatography.
Biology: The dye is employed in histological staining to visualize cellular structures and tissues under a microscope.
Medicine: this compound is used in diagnostic assays and as a marker in biological research.
作用机制
The mechanism of action of Acid Red 111 free acid involves its interaction with molecular targets and pathways:
Binding to Proteins: The dye binds to proteins and other macromolecules, which allows it to stain biological tissues effectively.
Absorption and Emission: The compound absorbs light in the visible spectrum and emits a bright red color, making it useful for various staining and coloring applications.
Pathways Involved: The dye interacts with cellular components, enabling the visualization of specific structures under a microscope.
相似化合物的比较
Acid Red 52: Another azo dye with similar applications but different chemical structure.
Acid Red 87: Known for its use in the textile industry, similar in application but varies in molecular composition.
Acid Red 151: Used in biological staining, with different spectral properties compared to Acid Red 111 free acid.
Uniqueness of this compound:
Stability: this compound is known for its stability and resistance to fading, making it suitable for long-term applications.
Solubility: The dye’s high solubility in water enhances its usability in various aqueous applications.
Color Intensity: It provides a more intense and vibrant red color compared to some other similar dyes.
属性
CAS 编号 |
29128-77-6 |
|---|---|
分子式 |
C37H30N4O10S3 |
分子量 |
786.9 g/mol |
IUPAC 名称 |
4-hydroxy-3-[[3-methyl-4-[2-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C37H30N4O10S3/c1-22-4-12-30(13-5-22)54(49,50)51-29-10-6-26(7-11-29)38-39-27-8-15-32(23(2)18-27)33-16-9-28(19-24(33)3)40-41-36-35(53(46,47)48)21-25-20-31(52(43,44)45)14-17-34(25)37(36)42/h4-21,42H,1-3H3,(H,43,44,45)(H,46,47,48) |
InChI 键 |
YSHSHWHUIBZXKJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)C4=C(C=C(C=C4)N=NC5=C(C=C6C=C(C=CC6=C5O)S(=O)(=O)O)S(=O)(=O)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



